molecular formula C14H14N4OS B2915918 2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether CAS No. 400074-79-5

2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether

Cat. No.: B2915918
CAS No.: 400074-79-5
M. Wt: 286.35
InChI Key: WQKPQTXKVMDIJV-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether is a chemically synthesized small molecule based on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocycle of significant interest in modern medicinal chemistry and agrochemical research . This compound features a benzylsulfanyl group at the 2-position and a methyl ether at the 7-position, substitutions strategically designed to modulate the molecule's electronic properties, lipophilicity, and overall bioactivity profile, making it a valuable intermediate for structure-activity relationship (SAR) studies . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bioisostere in drug design, potentially enabling interaction with enzyme active sites such as kinase ATP-binding pockets . Furthermore, the sulfur atom within the benzylsulfanyl group can be oxidized to sulfone or sulfoxide, providing a handle for further chemical diversification and the exploration of different electronic and steric properties in derivative compounds . The primary research value of this compound lies in its role as a key synthetic intermediate for the discovery and optimization of new biologically active molecules. Analogs of the TP scaffold have demonstrated a wide spectrum of pharmacological activities in scientific literature, including potential as inhibitors for phosphodiesterase 2 (PDE2) for central nervous system research , and as cores for developing anti-infective and anti-inflammatory agents . The specific substitution pattern on this compound makes it a promising building block for constructing compound libraries aimed at high-throughput screening and hit-to-lead optimization campaigns. Researchers in medicinal chemistry can utilize this reagent to develop novel probes and candidates for areas including oncology, neurodegenerative diseases, and infectious diseases . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for use in humans, animals, or as a food additive, and it is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2-benzylsulfanyl-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-10-8-12(19-2)18-13(15-10)16-14(17-18)20-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKPQTXKVMDIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)OC)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets to inhibit their function. The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Pharmacokinetics

One study suggested that a drop in potency between biochemical and cell potency was observed, which was presumed to be due to poor cell permeability. This suggests that the compound’s bioavailability might be affected by its permeability.

Action Environment

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been reported to be influenced by reaction temperature. This suggests that the compound’s action might also be influenced by environmental factors such as temperature.

Biological Activity

2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether (CAS No. 400074-79-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C14H14N4OS
  • Molecular Weight : 286.35 g/mol
  • Structure : The compound features a triazolo-pyrimidine core with a benzylsulfanyl group and a methoxy substituent.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : Studies indicate that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class can inhibit important kinases such as JAK1 and JAK2, which are involved in signaling pathways that regulate cell proliferation and survival.
  • Cell Cycle Regulation : Research has shown that these compounds can induce G2/M phase arrest in cancer cells, leading to apoptosis. This is facilitated by the modulation of cell cycle-related proteins and apoptotic markers.
  • Signaling Pathways : The compound has been reported to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of key proteins involved in cell growth and differentiation, such as ERK1/2 and AKT.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerInduces apoptosis and cell cycle arrest in various cancer cell lines
Anti-inflammatoryModulates inflammatory pathways through inhibition of cytokine signaling
AntiviralExhibits activity against certain viral infections by interfering with viral replication mechanisms

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed that the compound induced G2/M phase arrest and increased apoptosis rates through caspase activation.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties using a mouse model of acute inflammation. Treatment with the compound significantly reduced edema and levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.

Pharmacokinetics

Pharmacokinetic studies suggest that while the compound exhibits strong in vitro activity, its efficacy may be limited by poor cell permeability. Further optimization of its chemical structure could enhance bioavailability and therapeutic effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent variations. Below is a systematic comparison of the target compound with structurally analogous molecules:

Substituent Variations at Position 2

  • Benzylsulfanyl vs. Alkyl/Aryl Thioethers :
    The benzylsulfanyl group in the target compound contrasts with derivatives bearing chlorobenzylthio (e.g., 2-[(4-chlorobenzyl)thio]-5-methyl analogs in ), which may enhance lipophilicity and target binding. For instance, 2-[(4-chlorobenzyl)thio] derivatives show improved yields (28–56%) compared to the target compound’s synthesis, suggesting steric or electronic effects influence reactivity .
  • This modification correlates with higher yields (84%) and distinct NMR profiles, indicating enhanced synthetic feasibility .

Substituent Variations at Position 5

  • Methyl vs. Halogenated/Alkyl Groups :
    The methyl group at position 5 is conserved in many analogs (e.g., DSM265 in ), but substitutions like isopropyl () or trifluoromethyl () alter steric bulk and electronic properties. For example, DSM265 (2-(1,1-difluoroethyl)-5-methyl) demonstrates potent antimalarial activity by targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), highlighting the importance of position 5 in bioactivity .

Substituent Variations at Position 7

  • Methoxy vs. Compounds like 1 () feature a pentafluorosulfanylphenylamine group at position 7, enhancing interactions with hydrophobic enzyme pockets .

Q & A

Basic: What synthetic methodologies are employed to synthesize 2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether?

Methodological Answer:
The compound is typically synthesized via multi-component condensation reactions. A representative approach involves reacting 3-amino-5-benzylthio-1,2,4-triazole with aromatic aldehydes and β-keto esters under microwave irradiation (323 K for 30 min in ethanol). This method yields dihydrotriazolopyrimidine derivatives, which are subsequently oxidized or functionalized to obtain the target compound. Recrystallization from ethanol or acetone ensures purity, with yields ranging from 11% to 56% depending on substituents .
Key Data:

  • Microwave-assisted synthesis reduces reaction time and improves regioselectivity.
  • Recrystallization solvents : Ethanol, acetone (for single-crystal growth).

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1), with unit cell parameters a = 7.5884 Å, b = 10.7303 Å, c = 14.8825 Å, and angles α = 70.655°, β = 86.097°, γ = 70.032°. SHELXTL (v6.12) or SHELXL-97 is used for refinement, with R-factors < 0.047. Planarity analysis of the triazolopyrimidine core reveals maximum deviations of 0.034 Å, and π-π stacking interactions (centroid distances: 3.63–3.88 Å) stabilize the crystal lattice .
Key Data:

  • Software : SHELXTL/SHELXL for refinement .
  • Interactions : π-π stacking between triazolopyrimidine rings .

Advanced: How do substituent modifications at the benzylsulfanyl or pyrimidine positions affect biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal that:

  • Benzylsulfanyl group : Enhances lipophilicity, improving membrane permeability. Substitution with electron-withdrawing groups (e.g., Cl, CF₃) increases target binding affinity.
  • Methyl ether at C7 : Reduces metabolic degradation compared to hydroxyl analogs.
  • Triazolopyrimidine core : Critical for π-stacking interactions with enzyme active sites (e.g., Plasmodium falciparum DHODH inhibition, IC₅₀ < 100 nM).

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